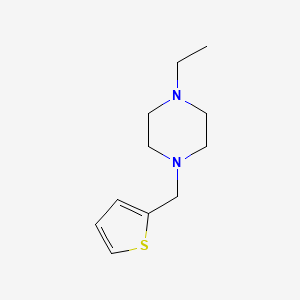![molecular formula C19H23NO2S B5687590 2-[(4-isobutylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5687590.png)
2-[(4-isobutylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-isobutylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline, commonly known as SNC80, is a selective delta-opioid receptor agonist. It is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. SNC80 has been found to possess analgesic, antidepressant, and anxiolytic properties.
Mécanisme D'action
SNC80 selectively binds to the delta-opioid receptor, which is a G protein-coupled receptor. Activation of the delta-opioid receptor by SNC80 leads to the inhibition of adenylate cyclase, resulting in a decrease in the production of cyclic AMP. This ultimately leads to the modulation of neurotransmitter release, resulting in the observed analgesic, antidepressant, and anxiolytic effects.
Biochemical and Physiological Effects:
SNC80 has been shown to produce analgesia in animal models without producing the respiratory depression or physical dependence associated with other opioid drugs. Additionally, SNC80 has been found to have antidepressant and anxiolytic effects in animal models. These effects are thought to be due to the modulation of neurotransmitter release in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using SNC80 in lab experiments is its selectivity for the delta-opioid receptor, which allows for more precise targeting of this receptor. Additionally, SNC80 has been shown to produce fewer side effects than other opioids, making it a safer option for lab experiments. However, one limitation of using SNC80 is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of SNC80. One potential direction is the development of more potent and selective delta-opioid receptor agonists. Additionally, further research is needed to fully understand the mechanism of action of SNC80 and its effects on neurotransmitter release. Finally, SNC80 may have potential therapeutic applications in the treatment of drug addiction, and further research is needed to explore this possibility.
Méthodes De Synthèse
SNC80 can be synthesized through a multi-step process involving the reaction of 4-isobutylbenzene with chlorosulfonic acid, followed by reduction with sodium borohydride to form the key intermediate, 2-[(4-isobutylphenyl)sulfonyl]chloride. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base to yield SNC80.
Applications De Recherche Scientifique
SNC80 has been widely studied for its potential therapeutic applications. It has been found to possess analgesic properties and has been used in the treatment of chronic pain. SNC80 has also been shown to have antidepressant and anxiolytic effects, making it a potential treatment for depression and anxiety disorders. Additionally, SNC80 has been studied for its potential use in drug addiction treatment, as it has been found to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]sulfonyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-15(2)13-16-7-9-19(10-8-16)23(21,22)20-12-11-17-5-3-4-6-18(17)14-20/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBDPMQSRMLVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(2-Methylpropyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3aR*,6aR*)-2-allyl-5-(5-isopropyl-2-methyl-3-furoyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5687530.png)
![2-(4,4-dimethyl-2-oxopyrrolidin-1-yl)-N-[(2E)-3-phenylprop-2-en-1-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5687536.png)

![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide](/img/structure/B5687549.png)
![6-[(3,3-diphenylpiperidin-1-yl)carbonyl]-2-methyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5687553.png)
![5-ethyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5687557.png)
![1,3-dimethyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5687570.png)
![2-(isopropylthio)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5687594.png)
![2-{1-benzyl-5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5687598.png)

![isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate](/img/structure/B5687623.png)